![molecular formula C20H19N5O2S B2849196 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1210309-83-3](/img/structure/B2849196.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzo[d]thiazol ring, and a pyridine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography , NMR spectroscopy , and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For example, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazole derivatives, including the compound , have shown promising results as antibacterial agents. They are particularly effective against both Gram-negative and Gram-positive bacteria . The compound’s structure allows it to interact with bacterial cell membranes, potentially disrupting their function and leading to bacterial cell death.
Antimicrobial Studies
The compound’s thiazole moiety is known for its antimicrobial properties. It has been used in the synthesis of hybrid antimicrobials that combine multiple agents for enhanced therapeutic strategies . This approach can lead to the development of new treatments for resistant strains of microbes.
Antitumor and Cytotoxic Activity
Thiazoles are also found in biologically active compounds with antitumor and cytotoxic activities. Derivatives of thiazole have been synthesized and shown to exhibit potent effects on human tumor cell lines, indicating potential applications in cancer therapy .
Antioxidant Properties
The compound has been linked to antioxidant activities, which are crucial in protecting cells from oxidative stress. This property is beneficial in the development of treatments for diseases caused by oxidative damage .
Anti-Tubercular Agents
Research has indicated that thiazole derivatives can be potent anti-tubercular agents. The compound’s structure allows for the design and synthesis of derivatives that exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Neuroprotective Effects
Due to the presence of a thiazole ring, which is found in Vitamin B1 (thiamine), derivatives of this compound may have neuroprotective effects. Thiamine is essential for the normal functioning of the nervous system, and its analogs could help in treating neurodegenerative diseases .
Antiviral Applications
Benzothiazoles, which include the compound , have shown a range of biological properties, including antiviral activities. This opens up possibilities for the compound to be used in the development of new antiviral medications .
Anti-Inflammatory and Analgesic Effects
The compound’s derivatives have been associated with anti-inflammatory and analgesic activities. These properties make it a candidate for the development of new pain relief and anti-inflammatory drugs .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-16-7-4-8-17-18(16)22-20(28-17)25(13-14-6-5-10-21-12-14)19(26)15-9-11-24(2)23-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNRCIGMRVMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

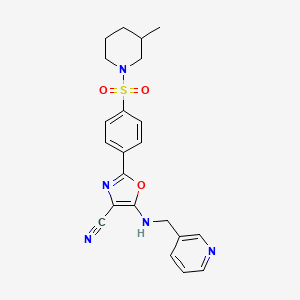
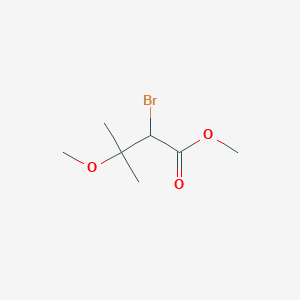
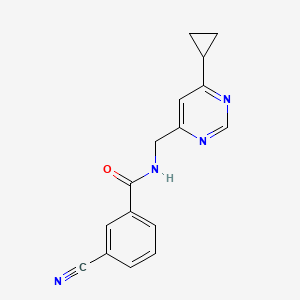
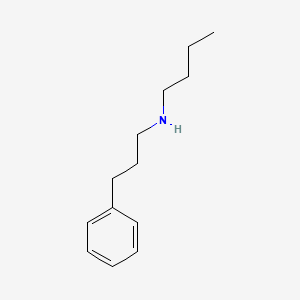
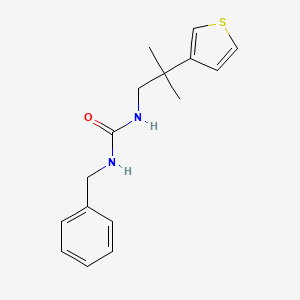
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)

![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
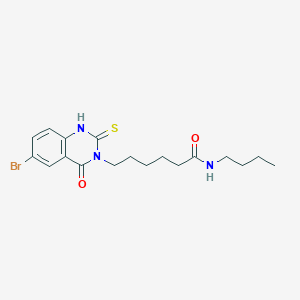
![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)
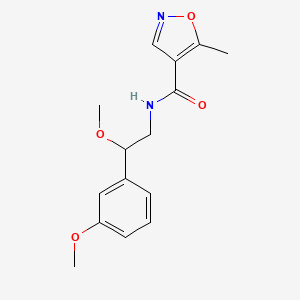
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)
